molecular formula C24H18IN3O5 B5442744 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone

2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B5442744
M. Wt: 555.3 g/mol
InChI Key: KLWMDOHVZCGJCL-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as DIQ, is a synthetic compound that belongs to the quinazolinone family. This compound has been studied extensively due to its potential applications in scientific research.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of protein kinase activity. 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to selectively bind to protein kinases and undergo a fluorescence change upon phosphorylation, making it a useful tool for studying kinase activity in cells.

Mechanism of Action

2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone binds to the ATP-binding site of protein kinases, inhibiting their activity. This binding induces a conformational change in 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone, causing it to fluoresce. The fluorescence change can be monitored to determine the level of kinase activity in cells.
Biochemical and Physiological Effects:
2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to selectively inhibit the activity of protein kinases, making it a useful tool for studying the role of kinases in cellular processes. Additionally, 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to have no significant toxicity in cells, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone is its selectivity for protein kinases, making it a useful tool for studying kinase activity in cells. Additionally, 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone has been optimized for purity and yield, making it a viable compound for scientific research. However, one limitation of 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone is its specificity for protein kinases, limiting its use in studying other cellular processes.

Future Directions

There are several future directions for research on 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone. One area of interest is the development of more selective probes for specific protein kinases. Additionally, the use of 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone as a tool for studying kinase signaling pathways in disease states, such as cancer, is an area of active research. Finally, the development of new synthesis methods for 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone could lead to improved yields and purity, making it an even more useful tool for scientific research.
Conclusion:
In conclusion, 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for protein kinases and lack of toxicity make it a useful tool for studying kinase activity in cells. Future research on 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone will likely focus on the development of more selective probes and the use of 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone in studying kinase signaling pathways in disease states.

Synthesis Methods

The synthesis of 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone involves the reaction of 4-nitrobenzaldehyde with 2-aminobenzonitrile to form the intermediate 2-(4-nitrophenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 3,4-dimethoxystyrene and iodine to form 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone. The synthesis of 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone has been optimized to increase yield and purity, making it a viable compound for scientific research.

properties

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-iodo-3-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18IN3O5/c1-32-21-11-3-15(13-22(21)33-2)4-12-23-26-20-10-5-16(25)14-19(20)24(29)27(23)17-6-8-18(9-7-17)28(30)31/h3-14H,1-2H3/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWMDOHVZCGJCL-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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